1H-Indene-2-butanoic acid Exhibits 6.5-Fold Higher PPARα Binding Affinity than PPARγ by SPR
1H-Indene-2-butanoic acid demonstrates a clear PPARα-over-PPARγ binding preference with a 6.5-fold differential in equilibrium dissociation constants measured via surface plasmon resonance (SPR). The compound binds PPARα with a Kd of 0.75 nM, while its affinity for PPARγ is 4.90 nM under identical assay conditions [1]. This subtype preference distinguishes it from pan-agonists like bezafibrate that exhibit similar potency across PPAR isoforms and from PPARγ-selective thiazolidinediones such as rosiglitazone [2].
| Evidence Dimension | PPAR subtype binding affinity (Kd) |
|---|---|
| Target Compound Data | PPARα: 0.75 nM; PPARγ: 4.90 nM |
| Comparator Or Baseline | Internal comparator: PPARγ binding affinity for the same compound |
| Quantified Difference | 6.5-fold selectivity for PPARα over PPARγ |
| Conditions | Surface plasmon resonance (SPR) assay; PPARalpha and PPARgamma (unknown species origin); thermodynamic dissociation constant measurement |
Why This Matters
This 6.5-fold PPARα selectivity profile enables researchers to probe PPARα-specific signaling pathways with reduced confounding from concurrent PPARγ activation, a critical consideration for metabolic and inflammation studies where PPARγ agonism may introduce adipogenic effects.
- [1] BindingDB. BDBM50235985 (CHEMBL4092600): Kd values for PPARalpha (0.75 nM) and PPARgamma (4.90 nM) by SPR assay. Binding Database, 2024. View Source
- [2] Willson TM, Brown PJ, Sternbach DD, Henke BR. The PPARs: from orphan receptors to drug discovery. J Med Chem 2000; 43(4): 527-550. View Source
